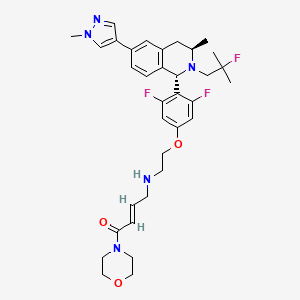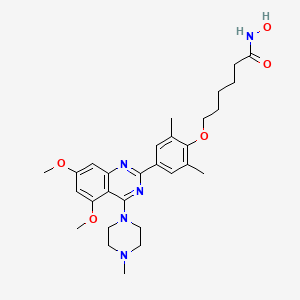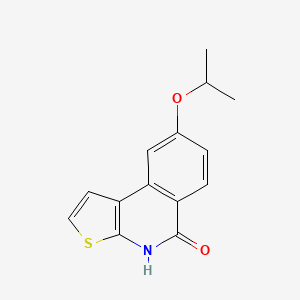
D-Norleucine-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-2-Aminohexanoic acid-d9: is a deuterium-labeled version of D-2-Aminohexanoic acid. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-2-Aminohexanoic acid-d9 involves the incorporation of deuterium into the D-2-Aminohexanoic acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of D-2-Aminohexanoic acid-d9 is carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of deuterated starting materials and catalysts to achieve high yields and purity. The final product is then purified using techniques such as chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: D-2-Aminohexanoic acid-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
D-2-Aminohexanoic acid-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and metabolism of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.
Industry: Applied in the development of new materials and compounds with specific isotopic labeling for enhanced properties.
Mecanismo De Acción
The mechanism of action of D-2-Aminohexanoic acid-d9 involves its incorporation into biological and chemical systems where it can be tracked due to its deuterium label. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to monitor the compound’s behavior and interactions. The molecular targets and pathways involved depend on the specific application and context of the research.
Comparación Con Compuestos Similares
Norleucine: An isomer of leucine, used in protein synthesis studies.
Aminocaproic acid: Used as an antifibrinolytic agent in medicine.
Leucine: A common amino acid involved in protein synthesis.
Uniqueness: D-2-Aminohexanoic acid-d9 is unique due to its deuterium labeling, which provides distinct advantages in tracking and quantification in research applications. This isotopic labeling allows for more precise and accurate studies compared to non-labeled compounds.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1/i1D3,2D2,3D2,4D2 |
Clave InChI |
LRQKBLKVPFOOQJ-CJPSRAQNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@H](C(=O)O)N |
SMILES canónico |
CCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)










![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)

